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Introduction

Avibactam is a broad-spectrum, non-β-lactam β-lactamase inhibitor that restores the activity of

partner β-lactam antibiotics against many clinically significant Gram-negative bacteria that

produce Ambler class A, C, and some D β-lactamases.[1][2] It is most commonly co-formulated

with ceftazidime. The study of its enantiomer, ent-Avibactam sodium, is less documented in

publicly available in vivo research, with the bulk of preclinical and clinical development focusing

on avibactam.[3] Animal models of infection are indispensable tools in the preclinical evaluation

of avibactam, providing crucial data on its efficacy, pharmacokinetics (PK), and

pharmacodynamics (PD). These models allow researchers to simulate human infections and

predict clinical outcomes.

This document provides detailed application notes and protocols for utilizing common animal

models in the study of avibactam, targeted at researchers, scientists, and drug development

professionals.

Application Notes
Overview of Common Animal Models
The selection of an animal model is contingent on the research question, whether it pertains to

localized infection, systemic infection, or pneumonia.

Neutropenic Murine Thigh Infection Model: This is the most widely used and well-

characterized model for evaluating the in vivo efficacy of antimicrobial agents.[4][5][6] By
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rendering the mice neutropenic, the model focuses on the direct bactericidal activity of the

drug, minimizing the influence of the host's immune system. It is ideal for establishing PK/PD

relationships and determining the dosing regimens required to achieve specific bacterial

density reductions.

Murine Lung Infection (Pneumonia) Model: This model is essential for assessing the efficacy

of avibactam combinations against respiratory pathogens.[7][8] It provides insights into drug

penetration into the epithelial lining fluid (ELF) of the lungs and is critical for developing

treatments for hospital-acquired and ventilator-associated pneumonia (HAP/VAP).

Rat Abdominal Abscess Model: This model simulates a localized, deep-seated infection and

is useful for evaluating the ability of avibactam to penetrate and function within an abscess

environment.[4][5]

Zebrafish Embryo Model: This model offers a high-throughput alternative for initial in vivo

screening, particularly for less common pathogens like Mycobacterium abscessus.[9] Its

advantages include rapid development and optical transparency, allowing for real-time

visualization of infection progression.

Selection of Bacterial Strains
The choice of bacterial challenge strain is critical. Strains should be well-characterized, with

known resistance mechanisms. For avibactam studies, this includes:

Enterobacterales producing KPC ( Klebsiella pneumoniae carbapenemase): These are a

primary target for ceftazidime-avibactam.[4][5][10]

Enterobacterales with AmpC β-lactamases: Avibactam is a potent inhibitor of AmpC

enzymes.

Pseudomonas aeruginosa: Including strains that are resistant to ceftazidime via various

mechanisms.[1][6]

Strains producing OXA-48 or other class D carbapenemases.

Key Experimental Endpoints
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Efficacy: The primary efficacy endpoint is the change in bacterial load, measured in colony-

forming units (CFU) per gram of tissue (thigh) or per lung, typically assessed 24 hours after

initiating therapy.[1][4] Survival studies over several days are also common.[10]

Pharmacokinetics (PK): PK studies determine the absorption, distribution, metabolism, and

excretion of avibactam and its partner antibiotic. Key parameters include maximum

concentration (Cmax), area under the concentration-time curve (AUC), and half-life (t½) in

plasma and at the site of infection (e.g., ELF).[7][8]

Pharmacodynamics (PD): PD studies correlate drug exposure (PK parameters) with the

antimicrobial effect (efficacy). For avibactam, the key PD index is the percentage of the

dosing interval that the free drug concentration remains above a critical threshold

concentration (%fT > CT), often set at 1 mg/L.[6] For ceftazidime, the target is %fT > MIC.

Quantitative Data Summary
The following tables summarize quantitative data from various animal model studies involving

avibactam.

Table 1: In Vivo Efficacy of Ceftazidime-Avibactam in Murine Infection Models
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Animal Model
Bacterial
Strain

Treatment
(Dose, mg/kg)

Change in
Bacterial Load
(log10 CFU)

Reference

Neutropenic

Mouse Thigh

K. pneumoniae

(blaKPC-2)

Ceftazidime

(1024)

Minimal effect

(growth to 8.6-

8.9 log10

CFU/thigh)

[4][5]

Neutropenic

Mouse Thigh

K. pneumoniae

(blaKPC-2)

Ceftazidime/Avib

actam

(1024/256)

Bactericidal

(reduction to 4.3-

4.5 log10

CFU/thigh)

[4][5]

Rat Abdominal

Abscess

K. pneumoniae

(blaKPC-2)
Ceftazidime

9.3 log10

CFU/abscess
[4][5]

Rat Abdominal

Abscess

K. pneumoniae

(blaKPC-2)

Ceftazidime/Avib

actam (4:1 w/w)

3.3 log10

CFU/abscess
[4][5]

Neutropenic

Mouse Thigh

Enterobacteriace

ae (MIC ≤16

µg/mL)

Ceftazidime-

Avibactam

(Humanized)

Reduction of

0.48 to 3.33

log10 CFU

[1]

Table 2: Pharmacokinetic Parameters of Avibactam in Mice

Parameter Value (Mean ± SD) Animal Model Reference

Plasma Half-life (t½) 0.24 ± 0.04 h
Thigh and Lung

Infected Mice
[7][8]

Volume of Distribution

(Vd)
1.18 ± 0.34 L/kg

Thigh and Lung

Infected Mice
[7][8]

ELF-to-Plasma AUC

Ratio
0.20 ± 0.02 Lung Infected Mice [7][8]

Unbound ELF-to-

Plasma AUC Ratio
0.22 ± 0.02 Lung Infected Mice [7][8]
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Table 3: Pharmacodynamic Targets for Avibactam in Murine Infection Models

Animal Model Pathogen
PD Target for
Bacteriostasis (%fT
> 1 mg/L)

Reference

Lung Infection P. aeruginosa 0% to 21.4% [6]

Thigh Infection P. aeruginosa 14.1% to 62.5% [6]

Experimental Protocols
Protocol 1: Neutropenic Murine Thigh Infection Model
This protocol details the procedure for evaluating the efficacy of ceftazidime-avibactam against

a localized thigh infection.

1. Animal Preparation:

Use specific-pathogen-free female mice (e.g., ICR or Swiss Webster strain), typically
weighing 20-25 g.
Induce neutropenia by administering cyclophosphamide intraperitoneally (IP). A common
regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This renders
neutrophil counts <100/mm³.

2. Inoculum Preparation:

Grow the bacterial strain (e.g., KPC-producing K. pneumoniae) overnight on an appropriate
agar plate.
Suspend colonies in sterile saline or phosphate-buffered saline (PBS) to achieve a desired
concentration, typically ~10⁷ CFU/mL.

3. Infection:

Two hours prior to antibiotic administration, inject 0.1 mL of the bacterial inoculum
intramuscularly into the posterior thigh muscle of each mouse. This results in an initial
bacterial load of ~10⁶ CFU/thigh.

4. Drug Administration:
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Prepare stock solutions of ceftazidime and avibactam. Doses are typically administered in a
4:1 ratio.
Administer the drug combination (e.g., via subcutaneous injection) at specified time points,
starting 2 hours post-infection. The dosing frequency (e.g., every 2 hours, every 8 hours) can
be varied to study PD parameters.[6]

5. Endpoint Analysis:

At 24 hours post-treatment initiation, euthanize the mice.
Aseptically remove the entire thigh muscle.
Homogenize the tissue in a fixed volume of sterile saline (e.g., 10 mL).
Perform serial dilutions of the homogenate and plate onto appropriate agar (e.g.,
MacConkey agar) to determine the bacterial count (CFU/thigh).
Calculate the change in bacterial load compared to untreated controls or the start of therapy.

Protocol 2: Murine Lung Infection Model
This protocol is designed to assess efficacy against pneumonia.

1. Animal Preparation:

Induce neutropenia as described in Protocol 1. Anesthesia (e.g., isoflurane) is required for
the infection step.

2. Inoculum Preparation:

Prepare the bacterial suspension as described in Protocol 1. The target concentration is
typically ~10⁸ CFU/mL.

3. Infection:

While the mouse is anesthetized, instill a 50 µL volume of the bacterial inoculum intranasally.
This will result in an initial bacterial load of ~10⁶ CFU/lungs.

4. Drug Administration:

Administer ceftazidime-avibactam subcutaneously or via another desired route starting 2
hours post-infection, following the planned dosing schedule.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://journals.asm.org/doi/10.1128/aac.01269-15
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8799853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. Endpoint Analysis (Bacterial Load):

At 24 hours post-treatment, euthanize the mice.
Aseptically remove the lungs.
Homogenize the lungs in sterile saline.
Perform serial dilutions and plate to enumerate CFU/lungs.

6. Endpoint Analysis (Pharmacokinetics in ELF):

For PK studies, administer a single dose of the drug combination.[8]
At various time points post-dose, euthanize cohorts of mice and perform bronchoalveolar
lavage (BAL) by instilling and retrieving a known volume of saline into the lungs.
Measure drug concentrations in BAL fluid and serum using a validated method (e.g., LC-
MS/MS).
Calculate ELF concentrations from BAL fluid concentrations using the urea dilution method.

Visualizations
The following diagrams illustrate key workflows and concepts in avibactam research.
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Phase 1: Preparation

Phase 2: Experiment

Phase 3: Analysis

Select Mice
(e.g., female ICR, 20-25g)

Induce Neutropenia
(Cyclophosphamide IP, Day -4 & -1)

Prepare Bacterial Inoculum
(~10^7 CFU/mL)

Infect Thigh Muscle
(0.1 mL IM, Day 0)

Initiate Treatment (2h post-infection)
Ceftazidime/Avibactam SC

Administer Subsequent Doses
(as per study design)

Euthanize Mice
(24h post-treatment)

Harvest & Homogenize Thigh

Serial Dilution & Plating

Calculate Bacterial Load
(log10 CFU/thigh)

Click to download full resolution via product page

Caption: Workflow for the Neutropenic Murine Thigh Infection Model.
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Phase 1: Preparation

Phase 2: Experiment

Phase 3: Analysis

Induce Neutropenia in Mice

Prepare Bacterial Inoculum
(~10^8 CFU/mL)

Anesthetize Mouse

Intranasal Inoculation
(50 µL)

Initiate Treatment (2h post-infection)

Euthanize Mice (24h)

Harvest & Homogenize Lungs
OR

Perform Bronchoalveolar Lavage (BAL)
for PK Analysis

Determine Bacterial Load
(CFU/lungs)

Click to download full resolution via product page

Caption: Workflow for the Murine Lung Infection Model.
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(β-Lactam Antibiotic)
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Caption: Mechanism of Action for Ceftazidime-Avibactam Combination.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/30479755/
https://pubmed.ncbi.nlm.nih.gov/30479755/
https://www.benchchem.com/product/b8799853#animal-models-for-ent-avibactam-sodium-studies
https://www.benchchem.com/product/b8799853#animal-models-for-ent-avibactam-sodium-studies
https://www.benchchem.com/product/b8799853#animal-models-for-ent-avibactam-sodium-studies
https://www.benchchem.com/product/b8799853#animal-models-for-ent-avibactam-sodium-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8799853?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8799853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

